3-Benzoyl-2-naphthoic acid

Description

BenchChem offers high-quality 3-Benzoyl-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

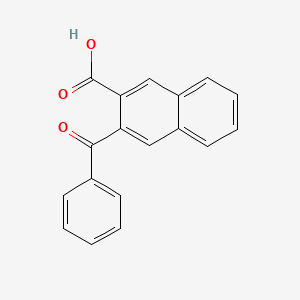

Structure

3D Structure

Properties

CAS No. |

38119-08-3 |

|---|---|

Molecular Formula |

C18H12O3 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3-benzoylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H12O3/c19-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-16(15)18(20)21/h1-11H,(H,20,21) |

InChI Key |

GDYNSPPOLCIHSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O |

Other CAS No. |

38119-08-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoyl-2-naphthoic acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-2-naphthoic acid, with the chemical formula C₁₈H₁₂O₃, is an aromatic ketone and carboxylic acid derivative built upon a naphthalene framework.[1][2][3] Its unique structural combination of a bulky, hydrophobic benzoyl group and an acidic carboxyl function attached to the rigid naphthalene ring system imparts a specific set of physicochemical properties that make it a molecule of interest in synthetic and medicinal chemistry. While not as extensively studied as some other naphthoic acid derivatives, its scaffold presents a versatile platform for the synthesis of more complex molecules with potential biological activity.[4][5][6]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Benzoyl-2-naphthoic acid. It details plausible synthetic and analytical methodologies, drawing on established chemical principles and data from structurally related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar molecules.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Benzoyl-2-naphthoic acid is paramount for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its potential interactions with biological targets.

Structural and General Properties

The core structure of 3-Benzoyl-2-naphthoic acid features a benzoyl group at the 3-position and a carboxylic acid group at the 2-position of a naphthalene ring.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂O₃ | [1][2][3] |

| Molecular Weight | 276.29 g/mol | [1][2] |

| CAS Number | 38119-08-3 | [3] |

| IUPAC Name | 3-Benzoylnaphthalene-2-carboxylic acid | [3] |

| Melting Point | 208-209 °C | |

| Predicted XlogP | 4.0 | [7] |

| Appearance | Expected to be a crystalline solid |

Note: Some properties are predicted or inferred from related compounds due to a lack of direct experimental data in the available literature.

Solubility Profile

-

Aqueous Solubility: The presence of the large, nonpolar benzoyl and naphthalene moieties suggests that 3-Benzoyl-2-naphthoic acid has low solubility in water . The carboxylic acid group can engage in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the rest of the molecule.

-

Alkaline Aqueous Solutions: In alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt is expected to have significantly higher aqueous solubility due to its ionic nature. This property is crucial for extraction and purification processes.[5]

-

Organic Solvents: 3-Benzoyl-2-naphthoic acid is anticipated to be soluble in a range of common organic solvents , particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane. Its solubility in nonpolar solvents like hexanes is expected to be limited.

To obtain definitive solubility data, the shake-flask method is the gold standard.

-

Preparation: Add an excess amount of 3-Benzoyl-2-naphthoic acid to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Acidity (pKa)

The pKa is a critical parameter that quantifies the acidity of the carboxylic acid group. An experimentally determined pKa for 3-Benzoyl-2-naphthoic acid is not available in the reviewed literature. However, it can be estimated to be in the range of 3-5, similar to other aromatic carboxylic acids. For comparison, the pKa of benzoic acid is approximately 4.2.[5] The electron-withdrawing nature of the benzoyl group may slightly increase the acidity (lower the pKa) compared to unsubstituted naphthoic acid.

Potentiometric titration is a standard and reliable method for determining pKa values.

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Benzoyl-2-naphthoic acid in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. More sophisticated analysis can be performed using derivative plots to accurately locate the equivalence point.

Synthesis and Purification

While a specific, detailed synthesis protocol for 3-Benzoyl-2-naphthoic acid is not widely published, a plausible and efficient route can be designed based on the well-established Friedel-Crafts acylation reaction.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct approach involves the acylation of a suitable naphthalene derivative. A likely pathway is the Friedel-Crafts acylation of 2-naphthoic acid or its ester derivative.

Caption: Proposed Friedel-Crafts synthesis of 3-Benzoyl-2-naphthoic acid.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in an inert solvent such as carbon disulfide or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add benzoyl chloride via the addition funnel. Stir the mixture until the formation of the acylium ion complex is complete.

-

Addition of Naphthalene Substrate: Dissolve 2-naphthoic acid (or its methyl/ethyl ester) in the same inert solvent and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (depending on the reactivity) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Purification

The primary method for purifying the crude product is recrystallization. The choice of solvent will depend on the solubility profile determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Column chromatography using a silica gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can also be employed for high-purity material.

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for 3-Benzoyl-2-naphthoic acid is not available in the searched literature. However, the expected spectral features can be predicted based on its chemical structure and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and benzoyl rings. A downfield singlet for the carboxylic acid proton (δ > 10 ppm) should also be present, which is typically broad and will exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-140 ppm). The carbonyl carbon of the ketone is expected to appear around δ 190-200 ppm, while the carboxylic acid carbonyl carbon will be in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded carboxylic acid O-H stretching vibration.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Ketone): Another strong absorption band around 1660-1680 cm⁻¹, likely at a lower wavenumber than the acid carbonyl due to conjugation with the aromatic system.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands characteristic of the extended π-system of the benzoylnaphthalene chromophore.[8] Strong absorptions are anticipated in the UV region (200-400 nm) corresponding to π→π* transitions. The exact λmax values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis and purity determination of 3-Benzoyl-2-naphthoic acid.

Caption: General workflow for HPLC analysis of 3-Benzoyl-2-naphthoic acid.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Detection: UV detection at a wavelength of maximum absorbance, which can be determined from the UV-Vis spectrum.

-

Method Type: An isocratic method may be sufficient for simple purity checks, while a gradient elution (increasing the proportion of the organic modifier over time) will be more suitable for separating impurities with different polarities.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Applications in Research and Drug Development

While direct applications of 3-Benzoyl-2-naphthoic acid as a therapeutic agent are not well-documented, its structural motifs are present in molecules with known biological activities. The naphthoic acid scaffold is a recognized pharmacophore in various therapeutic areas.[5] The presence of the benzoyl group and the carboxylic acid provides two key points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug discovery.

Derivatives of naphthoic acid have been investigated for a range of biological targets, including:

-

Anti-inflammatory agents: Some naphthoic acid derivatives have shown potential as anti-inflammatory compounds.

-

Anticancer agents: The rigid aromatic structure can serve as a scaffold for the design of molecules that interact with biological targets relevant to cancer.

-

Antiviral and Antimicrobial agents: The diverse functionalities that can be introduced onto the naphthoic acid core allow for the exploration of its potential against various pathogens.

The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the compound's physicochemical properties and target interactions. The benzoyl group can also be modified, or it can serve to orient the molecule within a binding pocket.

Safety and Handling

Conclusion

3-Benzoyl-2-naphthoic acid is a molecule with a rich chemical structure that offers significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide has provided a detailed overview based on established chemical principles and data from analogous compounds. The proposed synthetic and analytical methods offer a practical starting point for researchers working with this compound. Further investigation into the experimental determination of its properties and the exploration of its synthetic utility is warranted to fully unlock the potential of this versatile chemical scaffold.

References

-

3-(2,4,6-Trimethylbenzoyl)-2-naphthoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Supporting Information for a scientific article. Journal of Organic Chemistry. [Link]

-

3-BENZOYL-2-NAPHTHOIC ACID. Inxight Drugs. [Link]

-

Crystal Structure of 3-Benzoyl-2-[...]. Amanote Research. [Link]

- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Crystal and molecular structure of 3-benzoylpropionic acid. Indian Academy of Sciences. [Link]

-

13C NMR Spectrum (PHY0009090). PhytoBank. [Link]

-

3-benzoyl-2-naphthoic acid (C18H12O3). PubChemLite. [Link]

-

Two-base extraction. University of Pennsylvania. [Link]

-

Synthesis and Analgesic Activity of Some New Benzoyl Derivatives. ResearchGate. [Link]

-

The effect of substitution on the light absorption of naphthalene. Indian Academy of Sciences. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

(colour online) Solution proton decoupled 13 C NMR spectra of... ResearchGate. [Link]

-

3-Benzoylbenzoic acid. SpectraBase. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

-

3-Benzoyl-2-naphthalenecarboxylic acid. CAS Common Chemistry. [Link]

-

HPLC Methods for analysis of 2-Naphthoic Acid. HELIX Chromatography. [Link]

-

3-Hydroxy-2-naphthoic acid. Wikipedia. [Link]

-

2,3-naphthalenedicarboxylic acid. Organic Syntheses. [Link]

-

3-Hydroxy-2-naphthoic acid CAS: 92-70-6. OECD SIDS. [Link]

-

Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. [Link]

-

UV-Vis Spectrum of 2-Naphthoic Acid. SIELC Technologies. [Link]

-

3-amino-2-naphthoic acid. Organic Syntheses. [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y>14> Receptor Antagonists. UTMB Research Expert Profiles. [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. [Link]

-

Chemical Properties of 2-Naphthalenecarboxylic acid, 3-hydroxy- (CAS 92-70-6). Cheméo. [Link]

-

ULTRAVIOLET-VISIBLE (UV-VIS) SPECTROSCOPY AND CLUSTER ANALYSIS AS A RAPID TOOL FOR CLASSIFICATION OF MEDICINAL PLANTS. Babeș-Bolyai University. [Link]

-

Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. ResearchGate. [Link]

-

2-Naphthoic acid. Solubility of Things. [Link]

-

2-Naphthalenecarboxylic acid. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-BENZOYL-2-NAPHTHOIC ACID [drugs.ncats.io]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. AU2007327358B2 - Compositions comprising benzoyl peroxide, at least one naphthoic acid derivative and at least one compound of the polyurethane polymer type or derivatives thereof, and their uses. - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US8709392B2 - Cosmetic/dermatological compositions comprising naphthoic acid compounds and polyurethane polymers - Google Patents [patents.google.com]

- 7. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to 3-Benzoyl-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Naphthoic Acid Derivative

3-Benzoyl-2-naphthoic acid, a distinct molecule within the broad class of naphthoic acid derivatives, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, which marries the rigid, aromatic framework of naphthalene with a benzoyl substituent, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of 3-Benzoyl-2-naphthoic acid, consolidating available chemical data, proposing synthetic strategies, and exploring its potential applications based on the established biological activities of related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers by providing a blend of established knowledge on analogous structures and theoretically derived insights.

PART 1: Core Chemical and Physical Data

A thorough understanding of the fundamental physicochemical properties of 3-Benzoyl-2-naphthoic acid is paramount for its application in research and development. The primary identifier for this compound is CAS number 38119-08-3.[1][2]

Structural and Molecular Information

The molecule consists of a naphthalene core, with a carboxylic acid group at the 2-position and a benzoyl group at the 3-position. This substitution pattern dictates its chemical reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 38119-08-3 | [1][2] |

| Molecular Formula | C₁₈H₁₂O₃ | [3][4] |

| Molecular Weight | 276.29 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O | [4] |

| InChI | InChI=1S/C18H12O3/c19-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-16(15)18(20)21/h1-11H,(H,20,21) | [4] |

| InChIKey | GDYNSPPOLCIHSP-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 4.0 | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. |

PART 2: Synthesis and Reactivity

The synthesis of 3-Benzoyl-2-naphthoic acid is not explicitly detailed in the available literature. However, based on fundamental principles of organic chemistry, two plausible synthetic routes can be proposed: Friedel-Crafts acylation and oxidation of a suitable precursor.

Proposed Synthetic Pathway 1: Friedel-Crafts Acylation

A logical approach would involve the Friedel-Crafts acylation of a 2-naphthoic acid derivative.[5] The directing effects of the carboxyl group (a meta-director) on the naphthalene ring system would need to be carefully considered.

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 3-Benzoyl-2-naphthoic acid.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of a suitable 2-naphthoic acid derivative in an inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.

-

Addition of Acylating Agent: Slowly add benzoyl chloride to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers should be washed, dried, and concentrated. The crude product can then be purified by recrystallization or column chromatography.

Proposed Synthetic Pathway 2: Oxidation of 3-Benzyl-2-naphthoic acid

An alternative strategy involves the oxidation of the benzylic position of 3-benzyl-2-naphthoic acid.[6][7] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively convert the benzyl group to a benzoyl group.

Caption: Proposed oxidation pathway for the synthesis of 3-Benzoyl-2-naphthoic acid.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 3-benzyl-2-naphthoic acid in a suitable solvent (e.g., a mixture of pyridine and water).

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture.

-

Heating: Heat the reaction mixture under reflux and monitor for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate to precipitate the product.

-

Purification: Collect the solid product by filtration and purify by recrystallization.

PART 3: Spectroscopic Characterization (Predicted)

Due to the lack of experimentally obtained spectra for 3-Benzoyl-2-naphthoic acid, this section provides predicted spectroscopic data based on the known spectral characteristics of its constituent functional groups.[8][9][10]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are expected to be complex due to the presence of multiple aromatic protons and carbons.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Proton Assignment |

| 10.0 - 13.0 | 1H, broad singlet, Carboxylic acid (-COOH) |

| 7.2 - 8.5 | 11H, multiplet, Aromatic protons (Naphthalene and Benzoyl rings) |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Carbon Assignment |

| 190 - 200 | Carbonyl carbon (Benzoyl C=O) |

| 165 - 185 | Carboxylic acid carbon (-COOH) |

| 120 - 140 | Aromatic carbons (Naphthalene and Benzoyl rings) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.[10]

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 1710-1760 | C=O stretch (Carboxylic acid) |

| 1680-1710 | C=O stretch (Benzoyl ketone) |

| 1450-1600 | C=C stretch (Aromatic rings) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| 276 | [M]⁺ (Molecular ion) |

| 259 | [M-OH]⁺ |

| 231 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

PART 4: Potential Biological Activities and Applications in Drug Development

While no specific biological activity has been reported for 3-Benzoyl-2-naphthoic acid, the broader class of naphthoic acid derivatives has demonstrated a wide range of pharmacological effects, suggesting potential avenues for investigation.[11]

Anticancer, Antimicrobial, and Anti-inflammatory Potential

Naphthoic acid derivatives are known to exhibit cytotoxic effects against various cancer cell lines, as well as antimicrobial and anti-inflammatory properties.[11] The unique substitution pattern of 3-Benzoyl-2-naphthoic acid could modulate these activities, making it a candidate for screening in these therapeutic areas.

Scaffold for Drug Design

The rigid naphthalene core provides a well-defined three-dimensional structure that can be functionalized to optimize interactions with biological targets. The carboxylic acid and benzoyl groups offer sites for modification to improve pharmacokinetic and pharmacodynamic properties. For instance, derivatives of 3,5-dihydroxy-2-naphthoic acid have been identified as potential leads for designing antibabesial drugs.[12] This highlights the potential of the naphthoic acid scaffold in targeting parasitic diseases.

Caption: Potential avenues for drug discovery based on the 3-Benzoyl-2-naphthoic acid scaffold.

PART 5: Safety and Handling

Due to the absence of specific toxicological data for 3-Benzoyl-2-naphthoic acid, a precautionary approach to handling is essential. The safety profile can be inferred from related aromatic carboxylic acids.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Hazards (Inferred)

Based on data for similar compounds like 3-amino-2-naphthoic acid and 2-naphthoic acid, potential hazards may include:

-

Skin and eye irritation.

-

Respiratory tract irritation upon inhalation.

A thorough risk assessment should be conducted before handling this compound.

Conclusion and Future Directions

3-Benzoyl-2-naphthoic acid represents an under-explored area of chemical space with significant potential. While a lack of direct experimental data currently exists, this guide provides a solid foundation for initiating research into its synthesis, characterization, and biological evaluation. Future work should focus on developing and validating a reliable synthetic route to enable further studies. Subsequent spectroscopic analysis will be crucial for confirming its structure and purity. Finally, comprehensive biological screening is warranted to uncover any latent therapeutic potential, particularly in the areas of oncology, infectious diseases, and inflammation. The insights gained from such studies will undoubtedly contribute to the broader understanding and application of naphthoic acid derivatives in science and medicine.

References

Sources

- 1. 3-BENZOYL-2-NAPHTHOIC ACID [drugfuture.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 3-BENZOYL-2-NAPHTHOIC ACID [drugs.ncats.io]

- 4. PubChemLite - 3-benzoyl-2-naphthoic acid (C18H12O3) [pubchemlite.lcsb.uni.lu]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. mdpi.com [mdpi.com]

- 12. ipbcams.ac.cn [ipbcams.ac.cn]

- 13. DSpace [openresearch.okstate.edu]

- 14. fishersci.com [fishersci.com]

Molecular structure and weight of 3-Benzoyl-2-naphthoic acid

Structural Characterization, Synthetic Pathways, and Pharmacophore Utility[1]

Executive Summary

3-Benzoyl-2-naphthoic acid (CAS 38119-08-3) represents a critical orthogonal scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and anthracycline-based pharmaceutical agents.[1] Structurally, it consists of a naphthalene core substituted at the 2- and 3-positions with a carboxylic acid and a benzoyl group, respectively.[1][2]

This substitution pattern is chemically significant because it mimics the o-benzoylbenzoic acid motif found in anthraquinone synthesis but extends the conjugation system via the naphthalene moiety.[1] For drug development professionals, this compound serves as the primary precursor for benz[a]anthracene-7,12-dione (tetraphene-7,12-dione), a tetracyclic quinone scaffold widely investigated for DNA intercalation properties and antitumor activity.

Physicochemical Profile

The following data aggregates experimentally validated constants and calculated molecular descriptors essential for analytical identification.

| Property | Value | Unit |

| IUPAC Name | 3-Benzoylnaphthalene-2-carboxylic acid | - |

| CAS Registry Number | 38119-08-3 | - |

| Molecular Formula | C₁₈H₁₂O₃ | - |

| Molecular Weight | 276.29 | g/mol |

| Exact Mass | 276.0786 | Da |

| Melting Point | 208 – 209 | °C |

| Appearance | Off-white to pale yellow crystalline solid | - |

| Solubility | Soluble in DMSO, DMF, warm ethanol; Insoluble in water | - |

| pKa (Calculated) | ~3.8 (Carboxylic acid) | - |

Structural Analysis & Molecular Geometry[1]

The reactivity of 3-benzoyl-2-naphthoic acid is dictated by the steric environment of the ortho-disubstitution.[1]

-

Torsional Strain: The benzoyl phenyl ring and the carboxylic acid group cannot lie coplanar with the naphthalene core due to steric repulsion. This forces the carbonyl groups out of the naphthalene plane, reducing conjugation but increasing the potential for intramolecular cyclization.

-

Lactol-Tautomerism: Similar to o-benzoylbenzoic acid, 3-benzoyl-2-naphthoic acid can exist in equilibrium with its pseudo-acid (cyclic lactol) form, although the open-chain keto-acid form predominates in solid state and polar solvents.[1]

-

Spectroscopic Signatures:

-

IR: Distinct split carbonyl stretching: ~1690 cm⁻¹ (Ar-CO-Ar) and ~1720 cm⁻¹ (-COOH).[1]

-

¹H NMR: The proton at position 1 (adjacent to the acid) and position 4 (adjacent to the benzoyl) typically appear as singlets or narrow doublets in the aromatic region, distinct from the multiplets of the pendant phenyl ring.

-

Synthetic Pathways[5]

The authoritative synthesis of 3-benzoyl-2-naphthoic acid utilizes a Friedel-Crafts acylation of benzene using 2,3-naphthalenedicarboxylic anhydride.[1] This route is preferred over direct oxidation of alkyl-naphthalenes due to higher regioselectivity.[1]

Protocol: Friedel-Crafts Acylation[1][3]

-

Reagents: 2,3-Naphthalenedicarboxylic anhydride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (AlCl₃, 2.2 eq).

-

Conditions: Anhydrous, 80°C (Reflux).

Step-by-Step Methodology:

-

Activation: Suspend 2,3-naphthalenedicarboxylic anhydride in dry benzene.

-

Catalysis: Add anhydrous AlCl₃ portion-wise at room temperature. The Lewis acid complexes with the anhydride oxygen, generating the electrophilic acylium species.

-

Reaction: Heat the mixture to reflux for 3–5 hours. Evolution of HCl gas indicates reaction progress.[1]

-

Hydrolysis (Quench): Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract the organic layer with dilute Na₂CO₃ (sodium carbonate).[1] The product (acid) moves to the aqueous phase, leaving unreacted neutral species in the organic phase.

-

Precipitation: Acidify the aqueous extract with concentrated HCl to precipitate 3-benzoyl-2-naphthoic acid. Recrystallize from ethanol/water.[1]

Visualization: Synthesis Workflow

Figure 1: Friedel-Crafts synthesis pathway from 2,3-naphthalenedicarboxylic anhydride.[1][4][5][6]

Pharmacophore Generation: Cyclodehydration

For drug development, the primary utility of 3-benzoyl-2-naphthoic acid is its conversion into the tetracyclic quinone benz[a]anthracene-7,12-dione .[1] This structure is an isostere of the anthracycline antibiotic core (e.g., Doxorubicin), acting as a DNA intercalator.

Mechanism

The reaction proceeds via an intramolecular Friedel-Crafts acylation.[1] The carboxylic acid is protonated (or converted to an acyl chloride), generating an electrophile that attacks the pendant phenyl ring.

Protocol: Acid-Mediated Cyclization[1]

-

Mixture: Dissolve 3-benzoyl-2-naphthoic acid in Polyphosphoric Acid (PPA) or concentrated H₂SO₄.

-

Heating: Heat to 100–120°C for 2 hours. The solution typically turns deep red/brown due to the formation of the protonated quinone.

-

Quench: Pour onto ice.

-

Result: A yellow/orange precipitate of benz[a]anthracene-7,12-dione forms.[1]

Visualization: Cyclization Pathway

Figure 2: Cyclodehydration pathway to the bioactive quinone scaffold.

References

-

National Center for Advancing Translational Sciences (NCATS). 3-Benzoyl-2-naphthoic Acid (U18XME6NZS).[1][7] Inxight Drugs.[1][7] Retrieved February 28, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). 2-Naphthalenecarboxylic acid, 3-benzoyl- Substance Details.[1][2] CompTox Chemicals Dashboard.[1][2][5] Retrieved February 28, 2026, from [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 38119-08-3.[1][8] CAS Common Chemistry.[1] Retrieved February 28, 2026, from [Link]

-

Clar, E. Polycyclic Hydrocarbons.[1] Academic Press, London/New York. (Foundational text on the synthesis of benz[a]anthracenes via Friedel-Crafts routes).

-

NIST Mass Spectrometry Data Center. Benz[a]anthracene-7,12-dione.[1] NIST Chemistry WebBook, SRD 69. Retrieved February 28, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. askfilo.com [askfilo.com]

- 4. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 6. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. 3-BENZOYL-2-NAPHTHOIC ACID [drugs.ncats.io]

- 8. 3-BENZOYL-2-NAPHTHOIC ACID [drugfuture.com]

Elucidating the Thermal Characteristics of 3-Benzoyl-2-naphthoic Acid: A Method-Driven Approach to Melting Point and Stability Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting point and thermal stability of 3-Benzoyl-2-naphthoic acid (CAS No. 38119-08-3). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data to deliver a foundational understanding of the analytical methodologies required for robust characterization. We present the reported melting point and detail the experimental protocols for its verification using Differential Scanning Calorimetry (DSC). In the absence of published thermal stability data, this guide establishes a predictive framework based on the molecule's structural motifs and provides a rigorous, step-by-step workflow for Thermogravimetric Analysis (TGA). The core of this guide is a focus on the causality behind experimental design, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction to 3-Benzoyl-2-naphthoic Acid

3-Benzoyl-2-naphthoic acid is an organic compound characterized by a naphthalene core functionalized with both a carboxylic acid and a benzoyl group.[1][2] Its molecular structure suggests potential applications as a key intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The precise determination of its thermal properties is a non-negotiable prerequisite for its successful application in any field, particularly in drug development, where thermal stability directly impacts processing, formulation, storage, and, ultimately, the safety and efficacy of the final product. This guide provides the essential theoretical and practical framework for this characterization.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and structural information for 3-Benzoyl-2-naphthoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number® | 38119-08-3 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₂O₃ | [1][2][5] |

| Molecular Mass | 276.29 g/mol | [1][2] |

| IUPAC Name | 3-Benzoylnaphthalene-2-carboxylic acid | [2] |

| Canonical SMILES | O=C(O)C1=CC=2C=CC=CC2C=C1C(=O)C=3C=CC=CC3 | [1] |

Melting Point Determination

The melting point is a critical, first-pass indicator of a compound's purity and identity. For crystalline solids, it is defined as the temperature at which the material transitions from a solid to a liquid state.

Reported Melting Point

The currently accepted melting point for 3-Benzoyl-2-naphthoic acid is reported to be in the range of 208-209 °C .[1] This value serves as a benchmark for experimental verification. Any significant deviation from this range in a laboratory setting would warrant an investigation into the sample's purity or the presence of different polymorphic forms.

Causality in Experimental Technique: Why Differential Scanning Calorimetry?

While traditional melting point apparatus (e.g., capillary method) can provide a value, Differential Scanning Calorimetry (DSC) is the superior technique for pharmaceutical and materials science applications. DSC not only measures the melting temperature (Tₘ) but also quantifies the energy required for the transition (enthalpy of fusion, ΔH).[6][7] This provides a more complete thermodynamic profile. The technique operates by measuring the difference in heat flow between the sample and an inert reference as a function of temperature.[6][7][8] An endothermic peak is observed upon melting, the onset of which provides a precise melting point, while the area under the peak corresponds to the enthalpy.

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines a self-validating system for the precise determination of the melting point.

Objective: To accurately measure the melting temperature (Tₘ) and enthalpy of fusion (ΔH) of 3-Benzoyl-2-naphthoic acid.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated using certified reference materials (e.g., Indium, Tin). This step is critical for data trustworthiness.

-

Procedure: Perform a calibration run with a known standard (e.g., Indium, Tₘ = 156.6 °C) and adjust the instrument's calibration constants as necessary.

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial to avoid artifacts. A small, uniform sample ensures efficient heat transfer.

-

Procedure: Accurately weigh 2-5 mg of 3-Benzoyl-2-naphthoic acid into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

-

Experimental Program:

-

Rationale: The heating rate affects the resolution of the thermal event. A rate of 10 °C/min is a standard choice that balances resolution with analysis time.[9] The temperature range should bracket the expected melting point.

-

Parameters:

-

Initial Temperature: 50 °C

-

Final Temperature: 250 °C

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen purge gas at 50 mL/min (to provide an inert environment).

-

-

-

Data Analysis:

-

Rationale: Software analysis provides objective and reproducible determination of key thermal events.

-

Procedure:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting.

-

Determine the onset temperature of the peak. This value is reported as the melting point (Tₘ).

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH) in J/g.

-

-

Thermal Stability Analysis

Thermal stability defines the temperature at which a compound begins to chemically decompose.[10] This parameter is of paramount importance for determining safe handling temperatures, assessing shelf-life, and identifying potential incompatibilities during formulation.

Predicted Decomposition Behavior

No specific decomposition data for 3-Benzoyl-2-naphthoic acid has been published. However, its structure allows for a chemically reasoned prediction. The molecule contains a carboxylic acid group, which is known to undergo decarboxylation (loss of CO₂) upon heating. Studies on the thermal decomposition of benzoic acid, for instance, show that it decomposes to form carbon dioxide and benzene at elevated temperatures.[11] It is therefore plausible that the primary thermal decomposition pathway for 3-Benzoyl-2-naphthoic acid involves decarboxylation, potentially followed by further fragmentation of the benzoyl-naphthalene core at higher temperatures.

Causality in Experimental Technique: Why Thermogravimetric Analysis?

Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability.[10] It works by continuously monitoring the mass of a sample as it is heated at a constant rate.[10][12] A loss in mass indicates a decomposition or volatilization event. By analyzing the temperature at which mass loss begins (the onset temperature), one can quantitatively assess the thermal stability of the material.[12]

Experimental Protocol: Thermal Stability Assessment via TGA

This protocol provides a robust method for evaluating the thermal decomposition profile of 3-Benzoyl-2-naphthoic acid.

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Instrument Calibration:

-

Rationale: Temperature and mass calibration are essential for accurate results.

-

Procedure: Calibrate the instrument's temperature using certified magnetic standards (e.g., Curie point standards) and verify mass accuracy using certified calibration weights.

-

-

Sample Preparation:

-

Rationale: A representative sample size ensures the observed behavior is characteristic of the bulk material.

-

Procedure: Accurately weigh 5-10 mg of 3-Benzoyl-2-naphthoic acid into a ceramic or platinum TGA pan.

-

-

Experimental Program:

-

Rationale: An inert nitrogen atmosphere is chosen to study the intrinsic thermal decomposition of the molecule, preventing oxidative side reactions. The temperature range is selected to extend well beyond the melting point to capture all decomposition events.

-

Parameters:

-

Initial Temperature: 30 °C

-

Final Temperature: 600 °C

-

Heating Rate: 10 K/min[12]

-

Atmosphere: Nitrogen purge gas at 50 mL/min.

-

-

-

Data Analysis:

-

Rationale: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) provide a detailed picture of the decomposition process.

-

Procedure:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tₒ) , typically defined as the temperature at which a 5% mass loss occurs or by the extrapolated onset from the steepest point of the mass loss step.

-

Analyze the first derivative of the mass loss curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Quantify the mass loss percentage for each distinct decomposition step.

-

-

Integrated Thermal Analysis Workflow

For a comprehensive understanding, DSC and TGA should be used as complementary techniques. TGA identifies the temperature of decomposition, while DSC reveals other thermal events like melting, crystallization, or polymorphic transitions that do not involve a change in mass.

Rationale for Integrated Analysis

Running both analyses provides a complete thermal profile. For example, a DSC thermogram might show an endothermic event immediately followed by an exothermic event. Without TGA data, this could be misinterpreted. With TGA data showing mass loss in the same temperature range, the events can be correctly identified as melting followed by decomposition.

Visualization of the Workflow

The logical flow for a comprehensive thermal characterization of a novel compound like 3-Benzoyl-2-naphthoic acid is depicted below.

Caption: Integrated workflow for thermal characterization.

Conclusion

While 3-Benzoyl-2-naphthoic acid has a reported melting point of 208-209 °C, a comprehensive understanding of its thermal behavior necessitates rigorous experimental analysis.[1] This guide provides the detailed, method-driven framework for researchers to independently verify the melting point and, critically, to characterize the thermal stability using the complementary techniques of DSC and TGA. By following these protocols, which emphasize calibration and a clear understanding of the principles behind each step, professionals in drug development and materials science can generate the reliable and trustworthy data required for informed decision-making in their research and development pipelines.

References

-

3-Benzoyl-2-naphthalenecarboxylic acid. CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. [Link]

-

3-BENZOYL-2-NAPHTHOIC ACID. Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

-

3-BENZOYL-2-NAPHTHOIC ACID. FDA Global Substance Registration System. [Link]

-

2-Naphthalenecarboxylic acid, 3-benzoyl-. Substance Details - SRS. US EPA. [Link]

- Not used in the final response.

-

3-benzoyl-2-naphthoic acid (C18H12O3). PubChemLite. [Link]

- Not used in the final response.

- Not used in the final response.

- Páez, R., et al. (2021). Thermal Stability and Structural Analysis of Eight Choline Chloride-Based Deep Eutectic Solvents. Journal of Molecular Liquids.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

-

Thermogravimetric Analyzer (TGA). NETZSCH. [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Winter, S. R., & Clements, H. E. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry.

-

Lope-Piedrafita, S., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Jain, A., et al. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Sharma, R. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis.

-

Martinez-Gutierrez, F., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 3-BENZOYL-2-NAPHTHOIC ACID [drugs.ncats.io]

- 4. 3-BENZOYL-2-NAPHTHOIC ACID [drugfuture.com]

- 5. PubChemLite - 3-benzoyl-2-naphthoic acid (C18H12O3) [pubchemlite.lcsb.uni.lu]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. iomcworld.org [iomcworld.org]

- 9. mdpi.com [mdpi.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. researchgate.net [researchgate.net]

- 12. docta.ucm.es [docta.ucm.es]

Technical Handling & Safety Architecture: 3-Benzoyl-2-naphthoic Acid

[1]

CAS Registry Number: 38119-08-3 Formula: C₁₈H₁₂O₃ Molecular Weight: 276.29 g/mol

Executive Technical Summary

This guide provides a high-level operational framework for the handling, storage, and experimental application of 3-Benzoyl-2-naphthoic acid . Unlike generic safety data sheets, this document integrates physicochemical stability with synthetic utility, specifically addressing its role as a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and anthraquinone-derived dyes.

Researchers must recognize this compound not merely as a stable intermediate but as a pre-cyclization precursor . Its structural proximity of the carbonyl and carboxyl groups (positions 3 and 2 on the naphthalene ring) renders it susceptible to acid-catalyzed cyclodehydration, a property that dictates specific storage and handling protocols.

Physicochemical Characterization

The following data establishes the baseline for Quality Control (QC) and identification.

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow; color degradation indicates oxidation or trace cyclization.[1] |

| Melting Point | 208–209 °C | High thermal stability, but proximity to MP during drying can trigger sintering. |

| Solubility (Aq) | Insoluble | Hydrophobic naphthalene core dominates; requires alkaline pH (>8.5) for dissolution as a salt. |

| Solubility (Org) | Moderate | Soluble in DMSO, DMF, and hot chlorinated solvents (e.g., chlorobenzene). |

| pKa (Calc) | ~3.5–4.0 | Typical of aryl carboxylic acids; forms stable salts with weak bases (NaHCO₃). |

Hazard Profiling & Toxicology Architecture

While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., o-benzoylbenzoic acid) provide a reliable predictive model for hazard assessment.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Structural Alerts

-

Dust Explosion Hazard: As a high-molecular-weight organic powder, fine particulates possess a high Minimum Ignition Energy (MIE) threshold but can be explosive in high concentrations. Grounding of transfer equipment is mandatory.

-

Reactive Moiety: The ortho-benzoyl-carboxyl arrangement is a "masked" quinone. Ingestion or metabolic processing may generate reactive radical species via redox cycling, though acute toxicity is expected to be low (LD50 > 2000 mg/kg estimated).

Strategic Handling: The Stability Protocol

To maintain reagent integrity and ensure reproducibility in synthesis, the following "Stability Protocol" must be implemented. This goes beyond standard "store in a cool place" advice.

Environmental Control

-

Hygroscopicity: Low, but surface moisture can catalyze hydrolysis if acid impurities are present.

-

Protocol: Store in tightly sealed amber glass. If the material clumps, do not heat to dry without vacuum; thermal stress >100°C in the presence of moisture can initiate partial decarboxylation.

-

-

Photostability: The benzoyl chromophore is UV-active. Long-term exposure to ambient lab light can induce radical abstraction processes on the benzylic positions (if any alkyl impurities exist) or general photo-degradation.

-

Protocol: Use opaque secondary containment.

-

Reagent Preparation & Validation

Before committing valuable precursors to a reaction, validate the purity of 3-Benzoyl-2-naphthoic acid using this self-validating workflow:

-

Visual Check: Material must be free-flowing. Sintering indicates previous thermal excursions.

-

Solubility Test: Dissolve 10 mg in 1 mL of 1M NaOH.

-

Pass: Clear, colorless to slightly yellow solution.

-

Fail: Turbidity suggests decarboxylation to 2-benzoylnaphthalene (insoluble in base).

-

-

Melting Point Verification: A sharp range (208–209°C) confirms purity. A depressed range (<205°C) indicates significant contamination with cyclized byproducts.

Synthesis & Reactivity Workflow

The primary utility of 3-Benzoyl-2-naphthoic acid lies in its conversion to Benz[a]anthracene-7,12-dione (also known as 1,2-benzanthraquinone) via acid-catalyzed cyclodehydration. This transformation is the "value-add" for drug discovery chemists working on DNA-intercalating scaffolds.

Chemical Fate Diagram

The following diagram illustrates the handling logic and chemical fate, distinguishing between safe storage and active synthesis pathways.

Figure 1: Operational workflow showing the stability window (green) and the synthetic activation pathway (yellow/black).

Emergency Response Architecture

This section provides a logic-driven response plan, prioritizing the chemical's specific properties.

Spill Management

-

Dry Spill: Do not sweep vigorously (dust hazard). Use a HEPA vacuum or wet-sweep method.

-

Wet Spill (Solvent): Absorb with inert material (vermiculite). Do not use sawdust or combustible materials if the solvent is an oxidizer.

-

Decontamination: Wash the surface with a dilute alkaline solution (5% Na₂CO₃). The acid will convert to its soluble sodium salt, facilitating easy removal with water.

First Aid Rationales

-

Eye Contact: Flush immediately. The acidity (pH ~3-4 in local moisture) can cause corneal opacity if untreated.

-

Skin Contact: Wash with soap and water. Lipophilic nature means water alone is inefficient; soap acts as a surfactant to lift the naphthalene core from the lipid bilayer.

References

-

CAS Common Chemistry. 3-Benzoyl-2-naphthalenecarboxylic acid (CAS 38119-08-3).[2] American Chemical Society.[2] Available at: [Link][2]

-

PubChem. 3-Benzoyl-2-naphthoic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Benzanthrone Preparation (Analogous Cyclization Chemistry). Org.[1][3][4] Synth. 1928, 8,[5] 38. Available at: [Link]

-

Royal Society of Chemistry. Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride. J. Chem. Soc. Perkin Trans. Available at: [Link]

Literature review on 3-Benzoyl-2-naphthoic acid synthesis

Executive Summary

3-Benzoyl-2-naphthoic acid (CAS: 38119-08-3) is a critical keto-acid intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically linear acenes such as 5,12-naphthacenequinone . Its structural uniqueness lies in the ortho-positioning of the benzoyl and carboxylic acid groups on the 2,3-bond of the naphthalene core.

This guide moves beyond standard textbook descriptions to provide a rigorous, field-validated protocol for its synthesis. The primary focus is the Friedel-Crafts acylation of benzene with 2,3-naphthalenedicarboxylic anhydride , a method chosen for its high regioselectivity and scalability. We will explore the mechanistic causality, precise experimental workflows, and purification strategies required to achieve pharmaceutical-grade purity (>98%).

Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule

-

IUPAC Name: 3-Benzoyl-2-naphthalenecarboxylic acid

-

Molecular Formula: C₁₈H₁₂O₃

-

Molecular Weight: 276.29 g/mol

-

Key Functionality: The molecule possesses a carboxylic acid capable of cyclization and a diaryl ketone moiety.

Strategic Approach

The synthesis relies on the regioselective opening of a cyclic anhydride. Unlike 1,2-naphthalenedicarboxylic anhydride, which yields a mixture of isomers upon reaction with benzene, 2,3-naphthalenedicarboxylic anhydride is symmetrical. This symmetry guarantees that the nucleophilic attack by benzene yields a single regioisomer: 3-benzoyl-2-naphthoic acid.

The Reaction:

Mechanistic Pathway (Visualization)

Understanding the behavior of the Lewis Acid catalyst is non-negotiable for yield optimization. Aluminum chloride (

Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[2][3] Note the formation of the Aluminum Salt Complex, which requires acidic hydrolysis to release the free acid.

Experimental Protocol: The "Gold Standard" Method

This protocol is adapted from classical acene synthesis methodologies (Clar, E.) and optimized for modern laboratory safety and yield standards.

Reagents & Stoichiometry[1]

| Reagent | Equiv.[4][1][3][5][6] | Role | Critical Quality Attribute (CQA) |

| 2,3-Naphthalenedicarboxylic anhydride | 1.0 | Limiting Reagent | Must be dry; free of dicarboxylic acid. |

| Aluminum Chloride ( | 2.5 | Lewis Acid | Anhydrous; yellow/grey powder. Do not use if white/caked. |

| Benzene | Solvent (10-15 vol) | Reactant/Solvent | Anhydrous (dried over Na or molecular sieves). |

| HCl (conc.) | Excess | Quenching Agent | Standard commercial grade. |

Senior Scientist Note: Why 2.5 equivalents of

?

1.0 eq coordinates with the carbonyl oxygen of the anhydride to generate the electrophile.

1.0 eq coordinates with the resulting carboxylate and ketone oxygen in the product, forming a stable chelate.

0.5 eq excess drives the equilibrium and accounts for adventitious moisture.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Apparatus: Flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with

drying tube), and a pressure-equalizing addition funnel. -

Inert Atmosphere: Flush the system with Argon or Nitrogen. Moisture kills this reaction by deactivating

. -

Charging: Add 2,3-naphthalenedicarboxylic anhydride (10.0 g, 50 mmol) and anhydrous benzene (150 mL) to the flask. Stir to create a suspension.

Phase 2: Catalyst Addition (The Critical Step)

-

Addition: Add powdered anhydrous

(16.7 g, 125 mmol) in small portions over 20 minutes. -

Reflux: Once addition is complete, heat the mixture to reflux (

) for 4 to 6 hours .-

Checkpoint: The evolution of HCl gas should cease, and the solid anhydride should dissolve into a homogenous dark complex.

-

Phase 3: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Hydrolysis: Pour the reaction mixture slowly onto a mixture of crushed ice (300 g) and conc. HCl (50 mL) .

-

Safety: Vigorous reaction! Stir aggressively. This breaks the Aluminum-Product complex.[1]

-

-

Solvent Removal: Steam distill or rotovap off the excess benzene.

-

Filtration: The crude product will precipitate as a gummy solid or powder. Filter the solid and wash with cold water.

Phase 4: Purification (Acid-Base Extraction)

This step separates the product from unreacted anhydride and non-acidic byproducts.

-

Dissolution: Dissolve the crude solid in 10% Sodium Carbonate (

) solution. The product (acid) dissolves; non-acidic impurities remain solid. -

Filtration: Filter off any insoluble material (charcoal/tar).

-

Precipitation: Acidify the clear filtrate carefully with 10% HCl until pH < 2.

-

Final Isolation: The pure 3-benzoyl-2-naphthoic acid precipitates as a white to off-white solid. Filter, wash with water, and dry in a vacuum oven at

.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis.

Figure 2: Operational workflow emphasizing the critical purification checkpoint (Na2CO3 extraction).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Deactivated | Use fresh bottle; ensure setup is flame-dried. |

| Incomplete Reaction | Insufficient catalyst. | Increase |

| Product is Sticky/Tar | Polymerization or incomplete hydrolysis. | Ensure vigorous stirring during Ice/HCl quench; Recrystallize from Ethanol/Benzene. |

| Regioisomer Contamination | Impure Anhydride. | Verify starting material is 2,3 -anhydride, not 1,2 or 1,8. |

Downstream Applications

While this guide focuses on synthesis, the utility of 3-benzoyl-2-naphthoic acid lies in its conversion to 5,12-naphthacenequinone (a linear tetracene derivative).

-

Cyclization: Heating 3-benzoyl-2-naphthoic acid in Polyphosphoric Acid (PPA) or Fuming Sulfuric Acid at

effects ring closure. -

Significance: This pathway is the most reliable route to linear polyacenes used in organic semiconductors and dyes [1].

References

- Clar, E. (1964). Polycyclic Hydrocarbons. Vol. 1. Academic Press. (The definitive text on acene synthesis).

-

Grob, C. A., et al. (1950). "Die Synthese von 2,3-Benz-anthrachinon." Helvetica Chimica Acta.

-

Organic Syntheses. "Friedel-Crafts Acylation Procedures." (General methodology reference).

-

Fieser, L. F. (1931). "The Synthesis of Anthracene Derivatives." Journal of the American Chemical Society.[8]

Disclaimer: This guide describes hazardous chemical procedures involving benzene (carcinogen) and aluminum chloride (corrosive). All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Benzoyl-2-naphthoic Acid: A Technical Guide to Synthesis and Application

Executive Summary

3-Benzoyl-2-naphthoic acid (CAS 38119-08-3) serves as a critical regioselective intermediate in the synthesis of linear polyacenes, specifically naphthacene (tetracene) and its quinone derivatives. Unlike the more common 1,8-naphthalic anhydride derivatives which favor peri-cyclization, the 2,3-substitution pattern of this intermediate enables the construction of linear fused ring systems essential for organic semiconductors (OFETs, OLEDs) and anthracycline-based chemotherapeutics.

This guide details the synthesis, mechanistic pathways, and downstream applications of 3-benzoyl-2-naphthoic acid, designed for researchers requiring high-purity precursors for materials science and medicinal chemistry.

Synthesis & Mechanistic Pathway[1][2][3]

The Synthetic Route

The production of 3-benzoyl-2-naphthoic acid utilizes a Friedel-Crafts acylation strategy.[1][2] The choice of 2,3-naphthalenedicarboxylic anhydride as the electrophile is pivotal; its symmetry ensures that the ring-opening acylation with benzene yields a single regioisomer, eliminating the need for complex isomer separation common in 1,2-substituted naphthalene chemistry.

Reaction Scheme

-

Activation: Aluminum chloride (

) coordinates with the anhydride oxygen, generating a highly electrophilic acylium species. -

Electrophilic Attack: The acylium ion attacks the benzene ring (solvent and reactant).

-

Hydrolysis: Acidic workup cleaves the aluminum complex to release the free carboxylic acid.

Graphviz Pathway Visualization

The following diagram illustrates the transformation from the anhydride precursor to the final naphthacene scaffold.

Caption: Linear synthesis pathway from 2,3-naphthalenedicarboxylic anhydride to naphthacene via the 3-benzoyl intermediate.

Experimental Protocols

Synthesis of 3-Benzoyl-2-naphthoic Acid

Safety Note: Aluminum chloride is highly hygroscopic and reacts violently with water. Perform all steps in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

-

2,3-Naphthalenedicarboxylic anhydride (26 g, 0.13 mol)

-

Benzene (250 mL, anhydrous) - Acts as both reactant and solvent

-

Aluminum Chloride (

), anhydrous powder (36 g, 0.27 mol) -

Hydrochloric acid (conc.) and Ice for quenching

Protocol:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube or

inlet), and a pressure-equalizing addition funnel. -

Charging: Add the powdered 2,3-naphthalenedicarboxylic anhydride (26 g) and dry benzene (200 mL) to the flask. Stir to create a suspension.

-

Catalyst Addition: Carefully add

(36 g) in small portions over 20 minutes. Expect mild exotherm and HCl gas evolution. -

Reaction: Heat the mixture to reflux (approx. 80°C) on a steam bath or oil bath. Maintain reflux with stirring for 15 hours . The mixture will darken as the aluminum complex forms.

-

Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly into a beaker containing 500 g of crushed ice mixed with 50 mL of concentrated HCl . Stir vigorously to decompose the aluminum complex.

-

Isolation:

-

Separate the organic layer (benzene).

-

Extract the aqueous layer with ether or ethyl acetate to recover residual product.

-

Combine organic phases and extract with 10% Sodium Carbonate (

) solution. The product (as a carboxylic acid) will move into the aqueous phase, leaving neutral impurities in the organic solvent.

-

-

Precipitation: Acidify the alkaline aqueous extract carefully with concentrated HCl until pH < 2. The 3-benzoyl-2-naphthoic acid will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol or acetic acid/water.

Expected Yield: 70–85% Melting Point: 239–241°C (literature value may vary slightly based on purity).

Cyclization to 5,12-Naphthacenequinone

This step closes the fourth ring, creating the linear tetracene core.

Protocol:

-

Mix 3-benzoyl-2-naphthoic acid (10 g) with Polyphosphoric Acid (PPA) (100 g).

-

Heat to 100–120°C for 2–4 hours with mechanical stirring. The solution will turn deep red/orange.

-

Pour onto crushed ice. Filter the yellow/orange precipitate.

-

Wash with water and dilute ammonia to remove unreacted acid.

-

Product: 5,12-Naphthacenequinone (Tetracene-5,12-dione).

Technical Data & Applications

Physicochemical Properties

| Property | Data |

| IUPAC Name | 3-Benzoyl-2-naphthalenecarboxylic acid |

| CAS Number | 38119-08-3 |

| Molecular Formula | |

| Molecular Weight | 276.29 g/mol |

| Solubility | Soluble in aqueous alkali, ethanol, acetic acid; Insoluble in water. |

| pKa (Calc) | ~3.5 (Carboxylic acid) |

Key Applications

-

Organic Semiconductors: The primary utility of this intermediate is the synthesis of Naphthacene (Tetracene) .[3] Tetracene is a benchmark p-type organic semiconductor used in:

-

OFETs (Organic Field-Effect Transistors): High hole mobility layers.

-

OLEDs: Yellow-orange emitter and host material.

-

Singlet Fission: Tetracene is a model material for studying exciton multiplication in photovoltaics.

-

-

Photopharmacology & Dyes: Derivatives of 5,12-naphthacenequinone act as photosensitizers. The rigid planar structure allows for intercalation into DNA, making them scaffolds for potential anthracycline-like antibiotics and antitumor agents.

-

Materials Engineering: The 2,3-substitution pattern allows for the introduction of solubilizing groups (e.g., alkyl chains) before the final ring closure, enabling the design of "soluble tetracenes" for solution-processed electronics.

References

-

Synthesis of 3-Benzoyl-2-naphthoic Acid: Title: The Synthesis of Naphthacene and its Derivatives.[3] Source: Journal of Organic Chemistry, Vol 34, No 3 (1969). Context: Describes the Friedel-Crafts reaction of 2,3-naphthalenedicarboxylic anhydride with benzene and AlCl3. Verification: (Search Vol 34, Pg 1969 for specific variant).

-

Cyclization Methodology: Title: 2,3-Naphthalenedicarboxylic acid and derivatives.[4][5][6] Source: Organic Syntheses, Coll. Vol. 5, p.810 (1973). Context: Provides the foundational method for the anhydride precursor and related ring-closure chemistry. URL:[Link]

-

Product Characterization (CAS 38119-08-3): Title: 3-Benzoyl-2-naphthalenecarboxylic acid - Substance Details. Source: CAS Common Chemistry. URL:[Link]

-

Application in Semiconductors: Title: Organic Field-Effect Transistors Based on Tetracene Derivatives.[3] Source: Materials Science and Engineering. Context: Discusses the necessity of high-purity tetracene precursors (derived from the quinone) for electronic performance.

Sources

Thermodynamic Characterization & Process Engineering of 3-Benzoyl-2-Naphthoic Acid

The following technical guide details the thermodynamic profile and process engineering parameters of 3-Benzoyl-2-naphthoic acid , a critical intermediate in the synthesis of organic semiconductors.

Executive Summary

3-Benzoyl-2-naphthoic acid (CAS 38119-08-3) is a pivotal intermediate in the synthesis of linear polyacenes, specifically 6,13-pentacenequinone , which serves as the precursor to pentacene —a benchmark material in organic field-effect transistors (OFETs). Despite its structural significance, the thermodynamic profile of this compound is often under-reported in general literature.

This guide synthesizes available experimental data with theoretical frameworks to provide a comprehensive reference for researchers optimizing the purification and solid-state handling of this compound. Key parameters include a melting point of 208–209°C and specific solubility behaviors driven by the interplay between the hydrophilic carboxylic acid moiety and the hydrophobic naphthyl-benzoyl core.

Chemical Identity & Solid-State Properties[1]

The thermodynamic behavior of 3-benzoyl-2-naphthoic acid is governed by its ability to form intermolecular hydrogen bonds (dimerization of carboxylic acids) and

Physicochemical Data Table[1]

| Property | Value | Source/Method |

| IUPAC Name | 3-Benzoyl-2-naphthalenecarboxylic acid | [1] |

| CAS Registry Number | 38119-08-3 | [1] |

| Molecular Formula | - | |

| Molecular Weight | 276.29 g/mol | - |

| Melting Point ( | 208 – 209 °C | Experimental [1] |

| Appearance | White to off-white crystalline solid | [2] |

| pKa (Estimated) | 3.8 – 4.2 | Analogous to 2-naphthoic acid [3] |

| LogP (Predicted) | ~4.0 | Hydrophobic dominance |

Structural Significance

The molecule features a naphthalene core substituted at the 2- and 3-positions.[1] The proximity of the benzoyl ketone and the carboxylic acid allows for potential intramolecular hydrogen bonding or pseudo-ester (lactol) formation, though the open-chain keto-acid form is thermodynamically favored in polar solvents.

Thermodynamic Analysis & Solubility Modeling

Understanding the enthalpy of fusion (

Enthalpy of Fusion ( )

While specific calorimetric data for this isomer is rare, it can be approximated using group contribution methods or by comparison with structural analogs.

-

Experimental Baseline (2-Naphthoic Acid):

( -

Theoretical Estimate (3-Benzoyl-2-naphthoic acid): Due to increased molecular weight and rigidity, the

is estimated to be 35 – 45 kJ/mol .

Solubility Thermodynamics

The solubility of 3-benzoyl-2-naphthoic acid deviates from ideality due to dimerization.

-

Polar Solvents (Ethanol, DMF): High solubility due to hydrogen bond disruption.

-

Non-Polar Solvents (Toluene, Benzene): Lower solubility; the molecule likely exists as a hydrogen-bonded dimer.

-

Purification Strategy: The compound is typically synthesized via Friedel-Crafts acylation of benzene with 2,3-naphthalenedicarboxylic anhydride. The unreacted anhydride is less polar. Recrystallization from glacial acetic acid or toluene/ethanol mixtures is recommended to leverage the differential temperature dependence of solubility (Van't Hoff behavior).

Synthesis & Downstream Applications (Visualized)

The primary utility of 3-benzoyl-2-naphthoic acid lies in its cyclization to form quinones. The pathway below illustrates the thermodynamic progression from raw anhydride to the semiconductor precursor.

Figure 1: The conversion of 3-benzoyl-2-naphthoic acid to pentacenequinone involves a dehydration step driven by entropy and high temperature.

Experimental Protocols

For researchers needing to validate the thermodynamic purity of their synthesized batch, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting onset and enthalpy of fusion.

-

Sample Prep: Weigh 3–5 mg of dried 3-benzoyl-2-naphthoic acid into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent is present).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min to 250°C under a nitrogen purge (50 mL/min).

-

Validation:

-

Sharp Endotherm: A single sharp peak at ~208°C indicates high purity.

-

Broadening: A peak width >2°C suggests the presence of isomeric impurities (e.g., 1-benzoyl-2-naphthoic acid) or residual anhydride.

-

Integration: Integrate the peak area to calculate

(J/g).

-

Protocol B: Gravimetric Solubility Determination

Purpose: To generate Van't Hoff plots for crystallization optimization.

-

Preparation: Add excess solid to 10 mL of solvent (e.g., Toluene) in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours.

-

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Drying: Transfer to a tared weighing dish, evaporate solvent under vacuum, and weigh the residue.

-

Calculation:

Plot

References

-

CAS Common Chemistry. 3-Benzoyl-2-naphthalenecarboxylic acid (CAS 38119-08-3).[1][3] American Chemical Society.[3] Link[3]

- Cava, M. P., et al. (1969). Photocycloaddition Reactions of Cyclohexenones. Journal of Organic Chemistry, 34(3), 538-542.

-

National Center for Biotechnology Information. 2-Naphthoic acid (PubChem Compound Summary).Link

-

Kaimosi BioChem. 2,3-Naphthalenedicarboxylic Anhydride and Downstream Products.Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5,12-Naphthacenedione via Cyclodehydration of 3-Benzoyl-2-naphthoic Acid

[1]

Executive Summary